Sucralose 6-acetate

Description

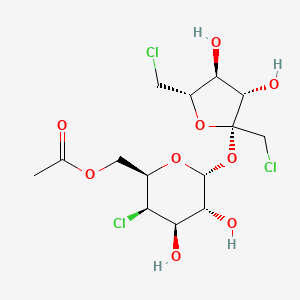

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-chloro-4,5-dihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl3O9/c1-5(18)23-3-7-8(17)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,19-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACOTAQCKSDLDE-YKEUTPDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105066-21-5 |

Source

|

| Record name | Sucralose 6-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105066215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCRALOSE 6-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS2P304SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sucralose 6-Acetate: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucralose 6-acetate is a key intermediate in the synthesis of the high-intensity artificial sweetener, sucralose.[1] As a chlorinated sucrose derivative, its chemical and physical properties, as well as its purity, are critical factors in the efficient and safe production of sucralose. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical Structure

This compound, with the IUPAC name [(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-chloro-4,5-dihydroxyoxan-2-yl]methyl acetate, is a disaccharide derivative. Its structure consists of a 4-chloro-4-deoxy-α-D-galactopyranose unit and a 1,6-dichloro-1,6-dideoxy-β-D-fructofuranose unit, with an acetate group at the 6-position of the galactopyranose ring.

Molecular Formula: C₁₄H₂₁Cl₃O₉[2]

CAS Number: 105066-21-5[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic processes.

| Property | Value | Source |

| Molecular Weight | 439.67 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 116 °C | [3] |

| Boiling Point (Predicted) | 656.7 ± 55.0 °C | [1] |

| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in ethanol and water (with heating). Soluble in organic solvents like alcohols, ketones, and chlorinated hydrocarbons. | [1] |

| pKa (Predicted) | 12.47 ± 0.70 | [1] |

Experimental Protocols

The synthesis of this compound is a critical step in the overall synthesis of sucralose. Two primary methodologies are employed: chemical synthesis and enzymatic synthesis.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the selective acetylation of sucrose. One common method is a multi-step process that begins with the protection of the primary hydroxyl groups, followed by acetylation and subsequent deprotection.

A. Multi-Step Synthesis from Sucrose:

-

Protection of Primary Hydroxyl Groups: Sucrose is reacted with trityl chloride (CPh₃Cl) in the presence of a weak base like β-picoline, which also acts as a solvent. 4-Dimethylaminopyridine (DMAP) is used as a catalyst. The bulky trityl groups selectively react with the primary alcohols at the 6, 1', and 6' positions.

-

Peracetylation: The remaining secondary hydroxyl groups are then acetylated using acetic anhydride (Ac₂O).

-

Selective Deprotection: The trityl groups are selectively removed by treatment with a mild acid, such as HCl in toluene, to yield the desired sucralose precursor with free primary hydroxyls.

-

Selective Acetylation of the 6-Position: This is a more direct approach where sucrose is selectively acetylated at the C6 position using methods like the Steglich esterification. This involves reacting sucrose with acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

B. Synthesis from Chlorinated Sucrose:

An alternative route involves the chlorination of sucrose first, followed by selective displacement of the chloride at the C6 position.

-

Selective Chlorination: Sucrose is reacted with a chlorinating agent like thionyl chloride in dimethylformamide (DMF) to produce 4,1',6'-trichlorogalactosucrose.

-

Acetylation: The C6 hydroxyl group is then acetylated.

Enzymatic Synthesis of Sucrose 6-Acetate

Enzymatic synthesis offers a more selective and environmentally friendly alternative to chemical methods. This process typically utilizes fructosyltransferase (FTase) or lipase enzymes.

Protocol using Immobilized Fructosyltransferase:

-

Enzyme Source: Fructosyltransferase from Aspergillus sp. GX-0010 can be used. The enzyme is often immobilized to improve stability and reusability.

-

Substrates: Sucrose and a suitable acetyl donor are used as substrates.

-

Reaction Conditions: The synthesis is carried out under optimized conditions of pH, temperature, and substrate concentrations. For example, using an immobilized FTase, the reaction can be conducted at a pH of 6.0 and a temperature of 50°C.

-

Reaction Monitoring and Purification: The reaction progress is monitored by analyzing the formation of sucrose 6-acetate using techniques like High-Performance Liquid Chromatography (HPLC). The product is then purified from the reaction mixture.

Analytical Methodologies

The characterization and purity assessment of this compound are crucial for its use in sucralose synthesis. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and quantification of this compound.

-

HPLC with Diode-Array Detection (DAD):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed. For instance, a mobile phase of acetonitrile:water (75:25) can be used.[4]

-

Detection: Detection is typically performed at low UV wavelengths, such as 191 nm.

-

Column Temperature: 30 °C.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in the public domain, 1H and 13C NMR spectroscopy are essential tools for its structural confirmation. The spectra would be expected to show characteristic signals for the sugar backbone protons and carbons, as well as signals corresponding to the acetyl group (a methyl singlet around 2 ppm in 1H NMR and a carbonyl carbon signal around 170 ppm in 13C NMR).

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique. While a detailed fragmentation pattern for this compound is not widely published, it is expected to show a molecular ion peak corresponding to its molecular weight and fragmentation patterns related to the loss of the acetyl group, water, and cleavage of the glycosidic bond. For comparison, the fragmentation of sucralose often involves the loss of HCl.[4]

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the synthesis and analysis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 25 mg, CAS No. 105066-21-5 | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. hpst.cz [hpst.cz]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Sucralose 6-Acetate in Sucralose Synthesis

Abstract

Sucralose, a high-intensity, zero-calorie artificial sweetener, is synthesized from sucrose through a series of chemical modifications. A critical step in the most common and efficient synthesis routes is the strategic use of a protecting group to guide selective chlorination. This technical guide provides a comprehensive examination of the role of this compound, a key intermediate in the "monogroup protection" pathway for sucralose synthesis. We will detail its formation, its function in directing chlorination, and its eventual deprotection to yield the final product. This document includes quantitative data from various synthesis methodologies, detailed experimental protocols, and visualizations of the chemical pathways and workflows.

Introduction: The Challenge of Selective Sucralose Synthesis

The chemical structure of sucralose is 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside. Its synthesis from sucrose requires the highly selective replacement of three specific hydroxyl (OH) groups at the C4, C1', and C6' positions with chlorine (Cl) atoms.[1][2] The primary challenge lies in preventing the reaction of other, more reactive hydroxyl groups, particularly the primary hydroxyl group at the C6 position of the glucose unit, which is sterically less hindered and generally more nucleophilic than the secondary hydroxyl at the C4 position.[1]

Early synthesis methods involved complex protection and deprotection steps for multiple hydroxyl groups.[1] However, a more streamlined and efficient approach, known as the monogroup protection method, simplifies the process. This pathway hinges on the selective protection of the C6 hydroxyl group, and the key intermediate in this process is Sucrose 6-acetate .[1][3]

The Core Role of Sucrose 6-Acetate

The synthesis of sucralose via the monoesterification route can be conceptually divided into three main stages, all revolving around the 6-acetate intermediate.[4][5]

-

Protection: The C6 hydroxyl group of sucrose is selectively acetylated to form Sucrose 6-acetate. This "masks" the most reactive primary alcohol on the glucose ring.[1]

-

Chlorination: The protected Sucrose 6-acetate is subjected to a chlorinating agent. With the C6 position blocked, the reaction is directed to the desired C4, C1', and C6' hydroxyls, forming this compound.[1][3]

-

Deprotection: The acetyl group at the C6 position is removed from this compound through hydrolysis (deacetylation) to yield the final sucralose product.[1][4]

This strategy significantly reduces the number of required steps compared to full protection methods, leading to a more efficient and cost-effective synthesis.[1]

Caption: Logical workflow for the C6-protection strategy in sucralose synthesis.

Synthesis and Transformation of Sucrose 6-Acetate

Stage 1: Synthesis of Sucrose 6-Acetate

The preparation of Sucrose 6-acetate is a critical first step. Various chemical and enzymatic methods have been developed to achieve selective acetylation at the C6 position.[3][6]

Chemical Methods:

-

Organotin-mediated Acylation: This method involves reacting sucrose with an organotin compound, like dibutyltin oxide, to form a stannylene acetal that activates the C6 hydroxyl, followed by reaction with acetic anhydride.[7][8]

-

Orthoester Method: Sucrose is reacted with trimethyl orthoacetate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an anhydrous solvent like DMF.[3]

-

Direct Esterification: Methods like Steglich esterification use acetic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).[1]

-

Transesterification: Sucrose undergoes an ester exchange reaction with ethyl acetate, catalyzed by a solid acid in DMF.[9]

Enzymatic Methods:

-

Fructosyltransferase (FTase) can be used to synthesize Sucrose 6-acetate from sucrose and glucose-6-acetate. This approach offers high selectivity under mild conditions but may face challenges with enzyme stability and cost.[6][10]

Stage 2: Chlorination of Sucrose 6-Acetate

Once the C6 position is protected, the Sucrose 6-acetate intermediate is chlorinated to form this compound. This is an aggressive reaction that replaces the three target hydroxyl groups with chlorine atoms.

Common chlorinating systems include:

-

Vilsmeier-type Reagents: These are highly effective and widely used. They are typically generated in situ from a tertiary amide (like DMF) and a chlorinating agent such as thionyl chloride, phosgene, or phosphorus pentachloride.[1][11][12]

-

Phosphorus Pentachloride (PCl5): Used in a solvent like DMF, often with an additive like trichloroacetonitrile (TCA) to increase the reaction rate.[1][13]

The reaction is typically performed at elevated temperatures and requires careful control to prevent side reactions and decomposition of the solvent.[4][12]

Stage 3: Deacetylation of this compound

The final step is the removal of the C6-acetyl protecting group via hydrolysis to yield sucralose.[1] This is typically achieved under basic conditions.

-

Alkaline Alcoholysis: The most common method involves treating this compound with a base, such as potassium hydroxide or sodium methoxide, in methanol.[1][13] The pH and temperature must be carefully controlled to ensure complete deacetylation without causing degradation of the sucralose product.[8][13]

-

Amine-catalyzed Deacylation: Weak bases like triethylamine or tert-butylamine in methanol can also be used.[11]

-

Enzymatic Hydrolysis: Lipases or esterases can be employed for a highly selective and mild deacetylation, which is an area of ongoing research.[14][15]

Caption: Overall synthesis pathway of sucralose via the Sucrose 6-acetate intermediate.

Quantitative Data and Yields

The efficiency of each step is critical for the overall yield of the sucralose synthesis process. The following table summarizes quantitative data reported in various studies and patents.

| Reaction Stage | Reactants/Catalysts | Solvent/Conditions | Yield/Conversion | Reference |

| Sucrose 6-acetate Synthesis | Sucrose, Trimethyl orthoacetate, p-TsOH | Anhydrous DMF, Room Temp. | Not explicitly stated, but used in subsequent high-yield steps. | [3] |

| Sucrose 6-acetate Synthesis (Enzymatic) | Sucrose, Glucose-6-acetate, Immobilized Fructosyltransferase | pH 6.5, 50°C, 60 min | 24.96% conversion of glucose-6-acetate | [6] |

| Chlorination of Sucrose 6-acetate | Sucrose 6-acetate, Thionyl chloride | DMF / 1,1,2-trichloroethane, Reflux at 115°C | 59% (crude product) | [4] |

| Chlorination of Sucrose 6-acetate | Sucrose 6-acetate, Vilsmeier Salt | 1,1,2-trichloroethane, 113°C | 94% (crude product) | [16] |

| Deacetylation of this compound | This compound, KOH | Methanol, 45°C, pH 10-11 | >90% conversion | [13] |

| Deacetylation of this compound (Enzymatic) | This compound, Free cells (WZS01) | pH 7.1, 36°C, 24h | >99% yield | [15] |

| Overall Process | Sucrose -> Sucralose | Azo reagent catalyst (acetylation), TCA catalyst (chlorination), KOH (deacetylation) | >35% (by weight from sucrose) | [13] |

Experimental Protocols

This section provides detailed methodologies for the key transformations involving Sucrose 6-acetate, adapted from the scientific literature.

Protocol 1: Synthesis of Sucrose 6-acetate (Orthoester Method)

Adapted from Luo et al. (2008).[3]

-

Preparation: To a flask containing 100 mL of anhydrous N,N-dimethylformamide (DMF), add 25.0 g of sucrose. Stir the mixture at room temperature to dissolve the sucrose.

-

Reaction: Slowly add 10.5 mL of trimethyl orthoacetate dropwise to the solution. Follow this by the addition of 0.15 g of p-toluenesulfonic acid (p-TsOH).

-

Incubation: Continue stirring the reaction mixture for 2.5 hours at room temperature.

-

Work-up: Add 0.5 mL of a saturated sodium bicarbonate solution to neutralize the catalyst.

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude Sucrose 6-acetate product, which can be purified further or used directly in the next step.

Protocol 2: Chlorination of Sucrose 6-acetate to this compound

Adapted from Luo et al. (2008).[4]

-

Preparation: Dissolve 10 g of Sucrose 6-acetate in 100 mL of anhydrous DMF in a reaction flask. Cool the solution in an ice bath.

-

Reagent Addition: Slowly add a mixed solvent of thionyl chloride (23 mL) and 1,1,2-trichloroethane (43 mL) dropwise to the cooled solution. Maintain a low temperature for 30 minutes after the addition is complete.

-

Reaction: Over a period of 2 hours, slowly heat the reaction mixture to 115°C and maintain reflux for 1.5 hours.

-

Quenching: Cool the reaction liquid to below 15°C. Slowly add 20 mL of weak aqueous ammonia (6 mol/L) dropwise, ensuring the temperature does not exceed 30°C, to neutralize the mixture.

-

Extraction: Separate the organic phase. Extract the aqueous phase three times with 20 mL portions of 1,1,2-trichloroethane.

-

Isolation: Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude this compound product (reported yield: 5.9 g, 59%).

Protocol 3: Deacetylation of this compound to Sucralose

Adapted from US Patent 7,884,203 B2.[13]

-

Preparation: Dissolve 20 g of this compound in 150 mL of methanol.

-

pH Adjustment: Adjust the pH of the solution to 11 using a solution of potassium hydroxide (KOH) in methanol.

-

Reaction: Maintain the reaction at 45°C for 4 hours. Monitor the reaction for completion (e.g., by TLC or HPLC).

-

Purification: Decolorize the solution with activated carbon and filter.

-

Crystallization: Concentrate the filtrate. Add 6 mL of water to the concentrate at 70°C. Cool the solution slowly to room temperature to induce crystallization.

-

Isolation: Filter the mixture to collect the sucralose crystals and dry the product.

Caption: Experimental workflow for the chlorination of Sucrose 6-acetate.

Conclusion

Sucrose 6-acetate is an indispensable intermediate in the modern, efficient synthesis of sucralose. Its primary role is that of a temporary protecting group for the C6 hydroxyl of sucrose, which allows for the selective chlorination of the C4, C1', and C6' positions. The three-stage process of protection (acetylation), selective reaction (chlorination), and deprotection (deacetylation) exemplifies a robust chemical strategy that has enabled the large-scale industrial production of sucralose. Continued research into optimizing each of these steps, particularly through the use of more environmentally friendly catalysts and enzymatic methods, promises to further enhance the efficiency and sustainability of this important synthesis.[6][14]

References

- 1. The synthesis of sucralose from sucrose - The Science Snail [sciencesnail.com]

- 2. Sucralose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Strong Sweetener Sucralose | Luo | Modern Applied Science | CCSE [ccsenet.org]

- 6. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104098617A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]

- 8. US20080227971A1 - Deacylation of sucralose-6-acylates - Google Patents [patents.google.com]

- 9. CN1176095C - Synthesis of sucrose-6-acetate - Google Patents [patents.google.com]

- 10. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 [ijbiotech.com]

- 11. data.epo.org [data.epo.org]

- 12. patents.justia.com [patents.justia.com]

- 13. US7884203B2 - Method of sucralose synthesis yield - Google Patents [patents.google.com]

- 14. Progress in synthesis of food sweetener sucralose [hgjz.cip.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. Green synthesis method of sucralose-6-acetate - Eureka | Patsnap [eureka.patsnap.com]

Sucralose 6-Acetate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Sucralose 6-acetate is a key intermediate in the synthesis of the artificial sweetener sucralose. This document provides an in-depth technical overview of its chemical properties, synthesis, and biological interactions.

| Property | Value | Source |

| CAS Number | 105066-21-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₂₁Cl₃O₉ | [1][2][3][4] |

| Molecular Weight | 439.7 g/mol | [1][2] |

| Synonyms | TGS-6-acetate, 6-O-Acetylsucralose | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the manufacturing of sucralose. Various methods have been developed to achieve this transformation, often focusing on the selective acetylation of sucrose followed by chlorination.

Synthesis of Sucrose-6-Acetate

A common initial step involves the selective protection of the C6 hydroxyl group of sucrose as an acetate ester. One documented method involves the following steps:

-

Sucrose is dissolved in an anhydrous solvent such as dimethylformamide (DMF).

-

Trimethyl orthoacetate is added dropwise in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).

-

The reaction is stirred for a period, followed by the addition of water and then a base, such as tert-butylamine, to neutralize the acid.

-

The resulting sucrose-6-acetate is then isolated and purified.[1]

Chlorination of Sucrose-6-Acetate to Yield Sucralose-6-Acetate

Following the formation of sucrose-6-acetate, a selective chlorination step is performed. A frequently employed method utilizes a Vilsmeier-type reagent:

-

Sucrose-6-acetate is dissolved in an anhydrous solvent like DMF.

-

A chlorinating agent, such as a mixture of thionyl chloride and 1,1,2-trichloroethane, is added slowly, often under cooled conditions.

-

The reaction temperature is gradually increased and held at reflux.

-

After cooling, the reaction is neutralized, and the organic phase containing sucralose-6-acetate is separated, extracted, and the solvent is removed to yield the crude product.[1]

An alternative "green" synthesis method has also been described, which involves the use of a Vilsmeier salt generated from benzene ring substituted phthaloyl chloride and DMF, followed by chlorination in a polar organic solvent.[3]

Toxicological Profile and Biological Interactions

Recent in vitro studies have investigated the toxicological and pharmacokinetic properties of sucralose-6-acetate, revealing several areas of biological activity.

Genotoxicity

-

MultiFlow® Assay: This high-throughput screening assay indicated that sucralose-6-acetate is genotoxic, specifically acting as a clastogen, meaning it can cause breaks in DNA strands.[6][7][8][9]

-

Micronucleus (MN) Test: This test, which detects cytogenetic damage, also showed positive results for sucralose-6-acetate, confirming its genotoxic potential.[6][7][8][9]

Gene Expression and Intestinal Barrier Integrity

-

RNA-seq Analysis: When human intestinal epithelium was exposed to sucralose-6-acetate, RNA sequencing analysis revealed a significant increase in the expression of genes associated with inflammation, oxidative stress, and cancer. The gene with the highest expression was metallothionein 1G (MT1G).[6][7][8][9][10]

-

Transepithelial Electrical Resistance (TEER): Both sucralose and sucralose-6-acetate were found to impair the integrity of the intestinal barrier in human transverse colon epithelium models.[6][9]

Enzyme Inhibition

-

Cytochrome P450 (CYP450) Inhibition: Sucralose-6-acetate was found to inhibit the activity of two key drug-metabolizing enzymes, CYP1A2 and CYP2C19, which are part of the cytochrome P450 family.[6][7][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key findings related to the biological impact of sucralose-6-acetate.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The synthesis of sucralose from sucrose - The Science Snail [sciencesnail.com]

- 3. Green synthesis method of sucralose-6-acetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis and Process Optimization of Sucralose-6-acetate [spkx.net.cn]

- 5. CN104327130A - Method for preparing sucralose-6-acetate - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. doctaris.com [doctaris.com]

- 8. researchgate.net [researchgate.net]

- 9. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New study raises concerns about safety of commonly used artificial sweetener | Food Safety News [foodsafetynews.com]

An In-depth Technical Guide on the Genotoxicity of Sucralose-6-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucralose-6-acetate is a structural analog of the artificial sweetener sucralose. It is known to be an intermediate and an impurity in the manufacturing process of sucralose.[1][2][3] Recent in vitro studies have raised concerns regarding its potential genotoxicity. This technical guide provides a comprehensive overview of the key genotoxicity studies conducted on sucralose-6-acetate, detailing the experimental protocols, presenting the quantitative data, and illustrating the scientific workflows involved.

Summary of Genotoxicity Findings

Recent research has indicated that sucralose-6-acetate is genotoxic in vitro.[1][3][4] The primary mechanism of this genotoxicity has been identified as clastogenic, meaning it causes structural damage to chromosomes by inducing DNA strand breaks.[1][2][3] However, the compound has not been found to be mutagenic in the bacterial reverse mutation assay (Ames test).[2][5]

The genotoxic potential of sucralose-6-acetate is a significant consideration, especially as the amount present in a single daily sucralose-sweetened beverage may exceed the threshold of toxicological concern for genotoxicity (TTCgenotox) of 0.15 µ g/person/day .[1][3][4] Furthermore, studies in rodent models have shown that sucralose can be acetylated in the intestines, leading to the formation of sucralose-6-acetate.[1][2][3]

Beyond direct DNA damage, sucralose-6-acetate has been shown to increase the expression of genes associated with inflammation, oxidative stress, and cancer in human intestinal epithelium.[1][3] Both sucralose and sucralose-6-acetate have also been found to impair intestinal barrier integrity.[3][6]

Quantitative Data from Genotoxicity Assays

The following tables summarize the key quantitative findings from the in vitro genotoxicity studies on sucralose-6-acetate.

Table 1: In Vitro Mammalian Cell Micronucleus (MN) Test in TK6 Cells

| Treatment Condition | Concentration (µg/mL) | Observation | Reference |

| 27-hour treatment without S9 metabolic activation | 1000 | Genotoxic (Increased micronucleus frequency) | [2][5] |

| 4-hour and 27-hour treatments with S9 metabolic activation | Not specified | Not genotoxic | [2][5] |

Table 2: In Vitro MultiFlow® DNA Damage Assay in TK6 Cells

| Treatment Condition | Lowest Effective Concentration (µg/mL) | Genotoxic Mechanism | Reference |

| With and without S9 metabolic activation | 353 | Clastogenic | [5] |

Table 3: Bacterial Reverse Mutation Test (Ames Test)

| Test Substance | Treatment Condition | Result | Reference |

| Sucralose-6-acetate | With and without S9 metabolic activation | Negative (Non-mutagenic) | [2][5] |

| Sucralose | With and without S9 metabolic activation | Negative (Non-mutagenic) | [2][5] |

Experimental Protocols

In Vitro Mammalian Cell Micronucleus (MN) Test

This assay was performed to evaluate the potential of sucralose-6-acetate to induce chromosomal damage.[2][4]

-

Cell Line: Human TK6 cells.[2]

-

Methodology: The assay was conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Guideline 487.[2][4]

-

Treatment:

-

Cells were exposed to various concentrations of sucralose-6-acetate.

-

Two main treatment conditions were evaluated: a 27-hour continuous treatment without an exogenous metabolic activation system (S9) and a 4-hour treatment with and without S9, followed by a recovery period.[2]

-

-

Endpoint: The frequency of micronuclei, which are small, extra-nuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division, was measured. An increase in micronucleus frequency is indicative of chromosomal damage.[2][5]

-

Scoring: Micronuclei were scored in mono-, bi-, and multi-nucleated cells.[2]

In Vitro MultiFlow® DNA Damage Assay

This high-throughput screening assay was used to assess the genotoxic potential of sucralose-6-acetate and to classify its mechanism of action.[1][4]

-

Cell Line: Human TK6 cells.[2]

-

Methodology: The assay utilizes flow cytometry to measure multiple biomarkers of genotoxicity simultaneously.[4][5]

-

Biomarkers:

-

Treatment: Cells were exposed to sucralose-6-acetate in a 96-well format, both with and without S9 metabolic activation.[2][4]

-

Endpoint: The fold-increase in the expression of the biomarkers relative to a vehicle control was measured to determine the genotoxic potential and mechanism.[2]

Bacterial Reverse Mutation Test (Ames Test)

This assay was conducted to evaluate the mutagenic potential of sucralose-6-acetate.[2][5]

-

Test Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).[2]

-

Methodology: The test was performed according to OECD Guideline 471.[2]

-

Principle: The assay measures the ability of a substance to induce reverse mutations in bacterial strains that are unable to synthesize a specific amino acid. A positive result indicates that the substance is a mutagen.

-

Treatment: The bacterial strains were exposed to sucralose-6-acetate at various concentrations, both with and without S9 metabolic activation.[2]

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) was counted.[2]

Visualizing the Genotoxicity Assessment Workflow

The following diagrams illustrate the logical flow of the genotoxicity assessment of sucralose-6-acetate.

Caption: Workflow for the genotoxicity assessment of sucralose-6-acetate.

Caption: Mechanism of action determination using the MultiFlow® assay.

Conclusion

The available in vitro data indicates that sucralose-6-acetate is genotoxic, with a clastogenic mechanism of action.[1][2][3] While it is not mutagenic in the Ames test, its ability to induce chromosomal damage in human cells warrants further investigation, particularly through in vivo studies.[2][5] The findings also highlight the importance of considering the presence of sucralose-6-acetate as both an impurity in sucralose products and a potential metabolite when assessing the overall safety of sucralose consumption.[1][2][3] Researchers and drug development professionals should be aware of these findings when evaluating the safety of products containing sucralose.

References

- 1. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. doctaris.com [doctaris.com]

- 5. acsh.org [acsh.org]

- 6. scitechdaily.com [scitechdaily.com]

Unraveling the Pharmacokinetic Profile of Sucralose-6-Acetate: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sucralose-6-acetate, a structural analogue of the widely used artificial sweetener sucralose, has recently emerged as a compound of interest within the scientific community. It is recognized as both an intermediate in the manufacturing process of sucralose and a potential metabolite formed in the gut.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of sucralose-6-acetate, drawing from the available scientific literature. The information presented herein is primarily based on in vitro studies, as there is a notable absence of comprehensive in vivo pharmacokinetic data in publicly accessible research.

In Vitro Pharmacokinetic Properties

Recent research has begun to shed light on the pharmacokinetic-related characteristics of sucralose-6-acetate through a series of in vitro screening assays. These studies provide initial insights into its potential metabolic stability and interactions with key biological systems.

Metabolic Stability in Liver Microsomes

The metabolic stability of sucralose-6-acetate has been assessed using liver microsome stability assays. These experiments are crucial in predicting the hepatic biotransformation of a compound. While specific quantitative data from these assays are not extensively detailed in the available literature, the findings suggest that sucralose-6-acetate is metabolized to some extent by the liver. Interestingly, this metabolism in human liver microsomes appears to be independent of NADPH, indicating that it may not involve Phase 1 metabolic pathways.[4]

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) enzymes play a central role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. In vitro studies have demonstrated that sucralose-6-acetate can inhibit two key members of the cytochrome P450 family.[1][2][5][6]

| Enzyme | Effect |

| CYP1A2 | Inhibition |

| CYP2C19 | Inhibition |

Table 1: Summary of the inhibitory effects of sucralose-6-acetate on cytochrome P450 enzymes based on in vitro assays.[1][2][5][6]

The inhibition of CYP1A2 and CYP2C19 by sucralose-6-acetate suggests a potential for altering the metabolism of co-administered drugs that are substrates for these enzymes. This warrants further investigation to understand the clinical significance of these findings.

Intestinal Permeability and Barrier Integrity

The integrity of the intestinal barrier is critical for preventing the passage of harmful substances from the gut into the bloodstream. In vitro experiments utilizing human intestinal epithelium models have indicated that both sucralose and sucralose-6-acetate can impair intestinal barrier function.[1][2][4][5][6] This is characterized by a decrease in transepithelial electrical resistance (TEER) and an increase in permeability.[1][2][4][5][6] Such an effect could lead to a condition often referred to as "leaky gut," where unwanted substances may enter systemic circulation.[7][8][9]

Experimental Protocols

The following section details the methodologies employed in the key in vitro experiments that form the basis of our current understanding of the pharmacokinetic properties of sucralose-6-acetate.

Liver Microsome Stability Assay

This assay is designed to evaluate the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

-

Objective: To assess the potential for hepatic biotransformation of sucralose-6-acetate.

-

Methodology:

-

Sucralose-6-acetate is incubated with pooled human or rat liver microsomes.

-

The incubation mixture contains a buffered solution at physiological pH and temperature.

-

To assess Phase 1 metabolism, the experiment is conducted in the presence and absence of NADPH (a cofactor for many CYP450 enzymes).

-

Samples are taken at various time points and the concentration of sucralose-6-acetate is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The rate of disappearance of the compound is used to calculate its intrinsic clearance and half-life.

-

Cytochrome P450 (CYP450) Inhibition Study

This study is conducted to determine the potential of a compound to inhibit the activity of specific CYP450 enzymes.

-

Objective: To evaluate the inhibitory effect of sucralose-6-acetate on key human CYP450 isoforms.

-

Methodology:

-

Human liver microsomes are incubated with a specific probe substrate for each CYP450 isoform being tested (e.g., phenacetin for CYP1A2, S-mephenytoin for CYP2C19).

-

The incubations are performed in the presence of varying concentrations of sucralose-6-acetate.

-

The rate of metabolism of the probe substrate is measured by quantifying the formation of its specific metabolite.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined for sucralose-6-acetate against each CYP450 isoform.

-

Intestinal Barrier Integrity Assay (TEER and Permeability Measurement)

This assay utilizes a model of the human intestinal epithelium to assess the impact of a compound on gut barrier function.

-

Objective: To measure the effect of sucralose-6-acetate on the integrity of the intestinal barrier.

-

Methodology:

-

Human intestinal epithelial cells (e.g., from the RepliGut® System) are cultured on permeable supports to form a monolayer.

-

The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A decrease in TEER indicates a compromised barrier.

-

To assess permeability, a non-metabolizable marker molecule (e.g., fluorescently labeled dextran) is added to the apical side of the cell monolayer.

-

The amount of the marker molecule that passes through the monolayer to the basolateral side over time is quantified. An increase in the passage of the marker indicates increased permeability.

-

These measurements are taken before and after exposure to sucralose-6-acetate.

-

Analytical Methods for Quantification

Accurate quantification of sucralose-6-acetate in biological matrices is essential for pharmacokinetic studies. The primary analytical techniques employed include:

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is suitable for the separation and quantification of sucrose-6-acetate, particularly in synthesis mixtures.[10]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This highly sensitive and specific technique is used for the determination of sucralose-6-acetate in complex biological samples and for confirming its presence in commercial sucralose.[1]

Visualizations

Experimental Workflow for In Vitro Pharmacokinetic Profiling

A schematic overview of the in vitro experimental workflow for assessing the pharmacokinetic properties of sucralose-6-acetate.

Logical Relationship of Sucralose-6-Acetate Exposure and Potential Biological Effects

A diagram illustrating the potential biological effects of sucralose-6-acetate as observed in in vitro studies.

Discussion and Future Directions

The current body of evidence on the pharmacokinetic properties of sucralose-6-acetate is in its nascent stages and is predominantly based on in vitro findings. These studies have raised important questions regarding its metabolic stability, potential for drug interactions, and effects on intestinal health. The genotoxic potential of sucralose-6-acetate, as indicated by some in vitro assays, also warrants significant attention.[1][2][5][7]

A critical gap in the current knowledge is the lack of comprehensive in vivo pharmacokinetic data. To build a more complete understanding, future research should prioritize:

-

In vivo ADME studies: Conducting absorption, distribution, metabolism, and excretion studies in relevant animal models to determine key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life.

-

Quantification in biological fluids: Developing and validating robust analytical methods for the routine quantification of sucralose-6-acetate in plasma, urine, and feces to support in vivo studies.

-

Clinical relevance: Investigating the clinical significance of the observed CYP450 inhibition and intestinal barrier disruption, particularly in the context of co-administered medications and gastrointestinal conditions.

References

- 1. doctaris.com [doctaris.com]

- 2. Sucralose-6-acetate (in Splenda) Found to Cause DNA Strand Breaks and to Reduce the Integrity of the Intestinal Lining, Among Other Health Concerns :: Wellness and Wisdom [wellnessandwisdom.net]

- 3. Digestion of artificial sweetener sucralose appears to create metabolite that damages DNA | Research | Chemistry World [chemistryworld.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scitechdaily.com [scitechdaily.com]

- 8. newfoodmagazine.com [newfoodmagazine.com]

- 9. Chemical from common sweetener breaks up DNA - Futurity [futurity.org]

- 10. researchgate.net [researchgate.net]

Sucralose 6-acetate as a metabolite of sucralose

An In-Depth Technical Guide to Sucralose-6-Acetate as a Metabolite of Sucralose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucralose, a widely consumed artificial sweetener, has long been considered biologically inert. However, recent scientific evidence has brought to light the formation of a metabolite, sucralose-6-acetate, both as a byproduct of sucralose manufacturing and through in vivo metabolism. This technical guide provides a comprehensive overview of the current knowledge surrounding sucralose-6-acetate, with a focus on its formation, toxicological properties, and the analytical methodologies used for its detection and quantification. Particular attention is given to its genotoxic potential and its effects on intestinal barrier integrity, as highlighted in recent key studies. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the safety and metabolism of food additives and xenobiotics.

Introduction

Sucralose is a chlorinated sucrose derivative approved for use as a non-nutritive sweetener in numerous countries.[1] Historically, it was believed to pass through the gastrointestinal tract largely unabsorbed and unmetabolized.[2] However, emerging research has identified sucralose-6-acetate as a key compound of interest. It is present as an impurity in commercial sucralose and is also formed in the gut.[3][4] This guide synthesizes the current scientific understanding of sucralose-6-acetate, covering its chemical properties, metabolic formation, toxicological implications, and analytical characterization.

Chemical Properties and Formation of Sucralose-6-Acetate

Sucralose-6-acetate is a mono-acetylated derivative of sucralose. Its formation can occur through two primary routes: as an intermediate and impurity during the manufacturing process of sucralose, and via in vivo acetylation of sucralose within the gastrointestinal tract.[3][4]

Table 1: Levels of Sucralose-6-Acetate Detected

| Source | Concentration/Level | Reference |

| Impurity in Commercial Sucralose | Up to 0.67% | [3] |

| In Feces of Rats (relative to sucralose) | Up to 10% | [3][4] |

In Vivo Metabolism and Pharmacokinetics

Studies in rodent models have demonstrated that sucralose is not entirely biologically inert. After oral administration, acetylated metabolites of sucralose, including sucralose-6-acetate, have been detected in both urine and feces.[2] This acetylation is thought to be mediated by the gut microbiota.[4]

Experimental Protocol: In Vivo Sucralose Metabolism Study in Rats (Bornemann et al., 2018)

-

Animal Model: Sprague-Dawley rats.

-

Dosing: Oral gavage of sucralose (average dose of 80.4 mg/kg/day) for 40 days.

-

Sample Collection: Daily collection of urine and feces.

-

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) was used to analyze the extracts of urine and feces for sucralose and its metabolites.

-

Key Findings: Two acetylated metabolites of sucralose were identified, with sucralose-6-acetate being the more abundant. These metabolites were detectable in urine for up to 11 days after the cessation of sucralose administration.[2]

dot

Caption: In vivo metabolism of sucralose to sucralose-6-acetate in the gut.

Toxicological Assessment of Sucralose-6-Acetate

Recent in vitro studies have raised concerns about the toxicological profile of sucralose-6-acetate, particularly its genotoxicity and its effects on intestinal barrier function.[3]

Genotoxicity

Table 2: Quantitative Data from In Vitro Genotoxicity Assays (Schiffman et al., 2023)

| Assay | Cell Line | Treatment | Concentration Range | Result |

| MultiFlow® | Human TK6 lymphoblastoid | Sucralose-6-acetate | Not specified | Genotoxic (Clastogenic) |

| Micronucleus (MN) Test | Human TK6 lymphoblastoid | Sucralose-6-acetate | 20-2000 µg/mL | Positive for genotoxicity |

-

Cell Line: Human TK6 lymphoblastoid cells.

-

Test Compound: Sucralose-6-acetate.

-

Exposure: Cells were exposed to various concentrations of sucralose-6-acetate (ranging from 20 to 2000 µg/mL) for 4 and 27 hours, both with and without metabolic activation (S9).

-

Endpoint: The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, was assessed.

-

Result: A significant increase in micronucleus formation was observed, indicating chromosomal damage.[3]

dot

Caption: Genotoxic mechanism of sucralose-6-acetate leading to DNA damage.

Effects on Intestinal Barrier Integrity

Both sucralose and sucralose-6-acetate have been shown to impair the integrity of the intestinal barrier, leading to a condition often referred to as "leaky gut".[3][5] This was demonstrated by measuring changes in transepithelial electrical resistance (TEER) and the permeability of intestinal epithelial cell monolayers.

Table 3: Quantitative Data from Intestinal Barrier Integrity Assays (Schiffman et al., 2023)

| Assay | Tissue Model | Treatment | Concentration | Effect |

| TEER | Human transverse colon epithelium | Sucralose-6-acetate | 5 mM | Reduction in TEER |

| Permeability (40 kDa FITC-dextran) | Human transverse colon epithelium | Sucralose-6-acetate | 10 mM | Increased permeability |

-

Tissue Model: Human transverse colon epithelial cells grown in a transwell system (RepliGut® System).

-

Treatment: The epithelial monolayers were exposed to sucralose or sucralose-6-acetate.

-

TEER Measurement: TEER, a measure of the integrity of the tight junctions between epithelial cells, was measured before and after treatment. A decrease in TEER indicates a more permeable barrier.

-

Permeability Assay: The passage of a fluorescently labeled molecule (40 kDa FITC-dextran) across the epithelial monolayer was measured. An increase in the passage of this molecule indicates increased permeability.

-

Result: Both sucralose and sucralose-6-acetate caused a dose-dependent decrease in TEER and an increase in permeability, indicating damage to the intestinal barrier.[3]

dot

Caption: Effect of sucralose and sucralose-6-acetate on intestinal barrier function.

Gene Expression Changes

Exposure of human intestinal epithelial tissues to sucralose-6-acetate resulted in increased expression of genes associated with oxidative stress, inflammation, and carcinogenicity.[3][6] This suggests that sucralose-6-acetate may trigger cellular stress responses and inflammatory pathways.

dot

Caption: Sucralose-6-acetate induced changes in gene expression in gut cells.

Analytical Methodology for Sucralose-6-Acetate

The accurate detection and quantification of sucralose-6-acetate in various matrices, including commercial products and biological samples, is crucial for risk assessment. The primary analytical technique employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: UHPLC-MS/MS Analysis

dot

Caption: General workflow for the analysis of sucralose-6-acetate by UHPLC-MS/MS.

A detailed protocol for the UHPLC-MS/MS analysis of sucralose and its acetylated metabolites in fecal and urine samples as described by Bornemann et al. (2018) would involve the following general steps:

-

Sample Preparation: Homogenization of fecal samples or direct use of urine.

-

Extraction: Solid-phase extraction (SPE) is a common technique to clean up the sample and concentrate the analytes of interest.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases, such as water with formic acid and acetonitrile with formic acid, to separate sucralose and sucralose-6-acetate from other matrix components.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification. Specific precursor-to-product ion transitions for sucralose and sucralose-6-acetate are monitored.

-

Quantification: A calibration curve is generated using certified reference standards of sucralose and sucralose-6-acetate to quantify their concentrations in the samples.

Conclusion and Future Directions

The emergence of sucralose-6-acetate as a metabolite of sucralose challenges the long-held view of sucralose as a biologically inert compound. The findings of genotoxicity and impaired intestinal barrier function in vitro warrant further investigation into the potential health implications of long-term sucralose consumption.

For researchers, scientists, and drug development professionals, several key areas require further exploration:

-

Quantitative In Vivo Studies: There is a critical need for studies to accurately quantify the conversion of sucralose to sucralose-6-acetate in both animal models and humans to better understand the extent of exposure.

-

Human Metabolism: Research should focus on the role of the human gut microbiome in the acetylation of sucralose and the potential inter-individual variability in metabolite formation.

-

Chronic Exposure Studies: Long-term in vivo studies are necessary to evaluate the potential for chronic toxicity, including carcinogenicity, resulting from exposure to sucralose-6-acetate.

-

Mechanism of Toxicity: Further elucidation of the specific signaling pathways involved in sucralose-6-acetate-induced genotoxicity, inflammation, and oxidative stress is required.

This technical guide provides a summary of the current state of knowledge on sucralose-6-acetate. As research in this area continues to evolve, it is imperative for the scientific community to remain vigilant in assessing the safety of widely consumed food additives.

References

- 1. Aspartame, acesulfame K and sucralose- influence on the metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fsc.go.jp [fsc.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. Popular sweetener found to damage DNA in the human body - Earth.com [earth.com]

- 5. newfoodmagazine.com [newfoodmagazine.com]

- 6. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro effects of Sucralose 6-acetate on human cells

An in-depth analysis of the in vitro effects of Sucralose-6-acetate, a metabolite and impurity of the artificial sweetener sucralose, reveals significant impacts on human cells. Recent studies have demonstrated its potential for genotoxicity, its ability to compromise intestinal barrier integrity, and its influence on cellular metabolic processes and gene expression related to inflammation and carcinogenesis. This technical guide synthesizes the available data, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of these effects.

Genotoxicity of Sucralose-6-acetate

Sucralose-6-acetate has been identified as a genotoxic compound, meaning it has the ability to damage DNA.[1][2][3][4][5][6] In vitro studies utilizing human blood cells and human lymphoblastoid cells (TK6) have shown that exposure to this chemical leads to DNA strand breaks.[1][7][8][9] The mechanism of this damage has been classified as clastogenic.[10][11][12]

Experimental Protocols

a) Micronucleus (MN) Test:

This standard cytogenetic test is used to detect DNA damage. Human lymphoblastoid (TK6) cells are exposed to Sucralose-6-acetate with and without metabolic activation (using a liver S9 fraction). Following exposure, the cells are cultured and then harvested. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division, is assessed microscopically. An increase in the frequency of micronucleated cells indicates genotoxic potential.[11][12]

b) MultiFlow® Assay:

This is a high-throughput flow cytometric assay used for screening DNA damage.[12] Human TK6 cells are exposed to various concentrations of Sucralose-6-acetate in a 96-well format. The assay measures changes in biomarkers sensitive to clastogens (γH2A.X and p53) and aneugens. The phosphorylation of the histone variant H2A.X (to form γH2A.X) is an early indicator of DNA double-strand breaks. The p53 protein is a tumor suppressor that accumulates in response to DNA damage. An increase in these biomarkers classifies the compound's genotoxic mechanism.[12]

Quantitative Data: Genotoxicity

| Assay | Cell Line | Condition | Lowest Observed Effect Level (LOEL) for Genotoxicity | Reference |

| MultiFlow® Assay | Human lymphoblastoid (TK6) | Without metabolic activation | 1.607 mM | [13] |

| MultiFlow® Assay | Human lymphoblastoid (TK6) | With metabolic activation | 803 µM | [13] |

Table 1: Quantitative results from in vitro genotoxicity assays of Sucralose-6-acetate.

Effects on Human Gut Epithelial Cells

In vitro models of the human gut have revealed that both sucralose and its metabolite, Sucralose-6-acetate, can impair the integrity of the intestinal barrier.[1][3] This effect, often referred to as "leaky gut," involves damage to the tight junctions that seal the space between epithelial cells.[2][5][7] Such damage increases the permeability of the intestinal wall, potentially allowing harmful substances to pass from the gut into the bloodstream.[1][6]

Furthermore, exposure to Sucralose-6-acetate has been shown to alter gene expression in gut cells, indicating a cellular response linked to oxidative stress, inflammation, and cancer.[4][5][6][10]

Experimental Protocols

a) Intestinal Barrier Function Assessment (RepliGut® System):

The RepliGut® System is a three-dimensional in vitro model that uses human intestinal epithelium cultured from tissue-derived stem cells. To assess barrier integrity, human transverse colon epithelium is exposed to sucralose and Sucralose-6-acetate. The transepithelial electrical resistance (TEER) is measured. A decrease in TEER indicates a reduction in the tightness of the junctions between cells and an increase in permeability. Permeability can also be directly measured by assessing the passage of non-metabolizable molecules of a certain size across the epithelial layer.[10][11][12]

b) Gene Expression Analysis (RNA-seq):

Following exposure of the RepliGut® tissues to Sucralose-6-acetate, total RNA is extracted from the intestinal epithelial cells. RNA sequencing (RNA-seq) is then performed to analyze the global gene expression profile. This technique allows for the identification and quantification of genes that are either upregulated or downregulated in response to the chemical exposure, providing insights into the cellular pathways that are affected.[10][11][12][14]

Quantitative Data: Gene Expression in Gut Epithelium

| Gene Category | Effect | Key Gene Example | Reference |

| Inflammation | Upregulation | - | [10][11][14] |

| Oxidative Stress | Upregulation | Metallothionein 1G (MT1G) | [10][11][12][14] |

| Cancer-related | Upregulation | - | [10][11][14] |

Table 2: Summary of gene expression changes in human intestinal epithelium exposed to Sucralose-6-acetate. Note: Specific fold-change values were not detailed in the provided search results.

Metabolic Effects

Beyond genotoxicity and gut barrier disruption, Sucralose-6-acetate has been found to interact with key metabolic enzymes. Specifically, it has been shown to inhibit members of the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a wide range of endogenous substances and xenobiotics, including drugs.

Experimental Protocols

a) Cytochrome P450 Inhibition Assay:

This in vitro assay evaluates the ability of a compound to inhibit the activity of specific CYP enzymes. Typically, human liver microsomes, which are rich in CYP enzymes, are used. A known substrate for a specific CYP is incubated with the microsomes in the presence and absence of Sucralose-6-acetate. The rate of metabolism of the substrate is measured. A reduction in the rate of metabolism in the presence of Sucralose-6-acetate indicates inhibition of that specific CYP enzyme. The enzymes found to be inhibited were CYP1A2 and CYP2C19.[10][11][12][14]

Quantitative Data: Metabolic Enzyme Inhibition

| Enzyme Family | Specific Enzymes Inhibited | Reference |

| Cytochrome P450 | CYP1A2, CYP2C19 | [10][11][12][14] |

Table 3: Cytochrome P450 enzymes inhibited by Sucralose-6-acetate in vitro.

Visualizations: Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. news-medical.net [news-medical.net]

- 2. newfoodmagazine.com [newfoodmagazine.com]

- 3. Chemical from common sweetener breaks up DNA - Futurity [futurity.org]

- 4. Common artificial sweetener may cause DNA damage, cancer [medicalnewstoday.com]

- 5. food-safety.com [food-safety.com]

- 6. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 7. Is Splenda Really As Bad for You As Recent Research Suggests? [verywellhealth.com]

- 8. ncmedsoc.org [ncmedsoc.org]

- 9. Digestion of artificial sweetener sucralose appears to create metabolite that damages DNA | Research | Chemistry World [chemistryworld.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. doctaris.com [doctaris.com]

- 13. reddit.com [reddit.com]

- 14. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of Sucralose-6-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the biological activity of sucralose-6-acetate, a metabolite and manufacturing impurity of the widely used artificial sweetener, sucralose. Recent in vitro studies have brought to light significant biological effects of this compound, particularly concerning its genotoxicity, impact on intestinal barrier integrity, and its influence on cellular gene expression. This document synthesizes the key findings, presents quantitative data in a structured format, details the experimental methodologies employed, and visualizes the implicated biological pathways and experimental workflows.

Executive Summary

Sucralose-6-acetate has been identified as a genotoxic and clastogenic agent, capable of inducing DNA strand breaks in human blood cells. Furthermore, both sucralose and sucralose-6-acetate have been demonstrated to compromise the integrity of the intestinal epithelium, leading to increased permeability, a condition often referred to as "leaky gut." At the cellular level, sucralose-6-acetate has been shown to upregulate genes associated with inflammation, oxidative stress, and cancer. These findings, primarily derived from in vitro models, underscore the need for further investigation into the potential health implications of sucralose-6-acetate exposure.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro toxicological and pharmacokinetic assessments of sucralose-6-acetate.

Table 1: Genotoxicity of Sucralose-6-Acetate

| Assay | Cell Line | Concentration Range Tested (µg/mL) | Key Findings | Reference |

| MultiFlow® Assay | TK6 | Not specified in abstract | Classified as clastogenic (causes DNA strand breaks) | [1][2] |

| Micronucleus (MN) Test | Not specified in abstract | Not specified in abstract | Indicated genotoxicity | [1][2] |

| Ames Test | S. typhimurium & E. coli | Not specified in abstract | Negative for mutagenicity, suggesting it may not cause permanent alterations in subsequent cell generations. | [1] |

Table 2: Effects on Intestinal Barrier Function

| Compound | Experimental System | Metric | Observation | Reference |

| Sucralose | RepliGut® System | Transepithelial Electrical Resistance (TEER) & Permeability | Impaired intestinal barrier integrity | [1][2] |

| Sucralose-6-Acetate | RepliGut® System | Transepithelial Electrical Resistance (TEER) & Permeability | Impaired intestinal barrier integrity | [1][2] |

Table 3: Impact on Gene Expression in Human Intestinal Epithelium

| Compound | Experimental System | Key Upregulated Gene Categories | Notable Upregulated Gene | Reference |

| Sucralose-6-Acetate | RepliGut® System | Inflammation, Oxidative Stress, Cancer | MT1G (Metallothionein 1G) | [1][2] |

Table 4: Inhibition of Cytochrome P450 Enzymes

| Compound | Enzyme | Effect | Reference |

| Sucralose-6-Acetate | CYP1A2 | Inhibited | [1][2] |

| Sucralose-6-Acetate | CYP2C19 | Inhibited | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are outlined below.

Genotoxicity Assessment: MultiFlow® Assay

The MultiFlow® assay, a high-throughput genotoxicity screening tool, was utilized to evaluate the genotoxic potential of sucralose-6-acetate. This assay assesses multiple endpoints of DNA damage response pathways.

-

Cell Line: Human TK6 lymphoblastoid cells.

-

Exposure: Cells were exposed to varying concentrations of sucralose-6-acetate.

-

Endpoints Measured: The assay quantifies markers for DNA damage (γH2AX), aneugenicity (p-H3), and clastogenicity. Polyploidization, a consequence of aneugenic activity, is also assessed.

-

Methodology: The specific protocol followed was the In Vitro Clastogenic, Aneugenic, or Non-Genotoxic (CAN) FlowScreen Assay conducted by BioReliance. This method has been described previously by Bryce et al. (2017) and Hung et al. (2020).[1]

Genotoxicity Assessment: Micronucleus (MN) Test

The micronucleus test was employed to detect cytogenetic damage induced by sucralose-6-acetate.

-

Principle: This test identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The formation of micronuclei is a hallmark of genotoxic events.

-

Methodology: While the specific cell line and concentrations are not detailed in the provided abstracts, the test was conducted according to established protocols for assessing cytogenetic damage.

Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test was performed to evaluate the mutagenic potential of sucralose-6-acetate.

-

Principle: This assay uses several strains of the bacterium Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow on a medium lacking the specific amino acid. A mutagenic agent can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.

-

Strains Used: TA98, TA100, TA1535, and TA1537 of Salmonella typhimurium and the WP2 uvrA strain of Escherichia coli.

-

Metabolic Activation: The test was conducted both in the presence and absence of an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Vehicle: Sucralose-6-acetate was prepared in DMSO, while sucralose was prepared in sterile deionized water.

-

Guidelines: The test was performed by BioReliance according to OECD guidelines.[3]

Intestinal Barrier Integrity and Gene Expression Analysis: RepliGut® System

The RepliGut® System, a human intestinal epithelium model, was used to investigate the effects of sucralose and sucralose-6-acetate on gut health.

-

Model: This system utilizes primary human intestinal epithelial cells cultured to form a polarized monolayer that mimics the in vivo intestinal barrier.

-

Exposure: The human intestinal epithelium was exposed to sucralose and sucralose-6-acetate.

-

Barrier Integrity Assessment: Transepithelial Electrical Resistance (TEER) and permeability were measured to assess the integrity of the tight junctions between epithelial cells. A decrease in TEER and an increase in permeability indicate a compromised barrier function.

-

Gene Expression Analysis: Following exposure, RNA was extracted from the intestinal epithelial cells, and RNA-sequencing (RNA-seq) was performed to analyze changes in gene expression. This allowed for the identification of genes and pathways affected by the test compounds.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed biological impact of sucralose-6-acetate.

Caption: Workflow for assessing the genotoxicity of Sucralose-6-Acetate.

Caption: Effects of Sucralose and Sucralose-6-Acetate on the gut.

Caption: Logical flow from sucralose ingestion to cellular effects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sucralose 6-Acetate from Sucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucralose 6-acetate is a key intermediate in the synthesis of the high-intensity, non-nutritive sweetener, sucralose. The selective acetylation of sucrose at the C6 hydroxyl group is a critical step that dictates the efficiency and purity of the final sucralose product. This document provides detailed application notes and experimental protocols for the primary synthesis methods of this compound from sucrose, including both chemical and enzymatic routes.

Synthesis Methods Overview

The synthesis of this compound from sucrose can be broadly categorized into chemical and enzymatic methods. Chemical methods often involve the use of protecting groups and activating agents to achieve regioselective acetylation. Enzymatic methods, on the other hand, offer high selectivity under milder reaction conditions.

Chemical Synthesis Routes:

-

Organotin-Mediated Selective Acetylation: This is a widely used industrial method that employs organotin reagents, such as dibutyltin oxide, to activate the C6 primary hydroxyl group of sucrose, facilitating selective acetylation.

-

Orthoester Method: This route involves the reaction of sucrose with trimethyl orthoacetate in the presence of an acid catalyst. An orthoester intermediate is formed and then hydrolyzed to yield the desired sucrose 6-acetate.

-

Transesterification: This method utilizes an ester exchange reaction between sucrose and an acetate donor, such as ethyl acetate, catalyzed by a solid acid.

-

Steglich Esterification: A classic esterification method using acetic acid and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester bond.[1]

Enzymatic Synthesis Route:

-

Fructosyltransferase (FTase) Catalysis: This biocatalytic approach uses the enzyme fructosyltransferase to synthesize sucrose-6-acetate from sucrose and a fructose donor, or by catalyzing the transfer of a fructosyl residue to glucose-6-acetate.[2][3][4][5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with various synthesis methods for this compound.

| Synthesis Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Organotin-Mediated | Sucrose, Acetic Anhydride | 1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane | DMF, Cyclohexane | 3 hours (dehydration), 3 hours (acetylation) | 90-95 (dehydration), 0 (acetylation) | - | 87.0 | [6] |

| Orthoester Method | Sucrose, Trimethyl Orthoacetate | p-Toluenesulfonic acid | DMF | 2.5 hours (esterification), 40 min (hydrolysis), 1.5 hours (conversion) | Room Temperature | 85.0 (molar) | - | [7][8] |

| Transesterification | Sucrose, Ethyl Acetate | Anhydrous Ceric Sulfate | DMF | 4 hours | 80 | - | 79.3 | [9] |

| Enzymatic (Immobilized FTase) | Sucrose, Glucose-6-acetate | Immobilized Fructosyltransferase | - | 60 minutes | 50 | 24.96 (g-6-a conversion) | - | [2][3][4] |

| Enzymatic (Immobilized B. amyloliquefaciens) | Sucrose, Vinyl Acetate | Immobilized Bacillus amyloliquefaciens WZS01 | Tertiary butanol/DMF (4:1 v/v) | 22 hours | 32 | >95 | - | [10][11] |

Experimental Protocols

Chemical Synthesis: Organotin-Mediated Selective Acetylation

This protocol is based on a patented method for the preparation of sucralose-6-acetate.[6]

Materials:

-

Sucrose

-

N,N-Dimethylformamide (DMF)

-

1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane

-

Cyclohexane

-

Acetic Anhydride

-

Water

Procedure:

-

To a reaction vessel, add 32.0 g (0.094 mol) of sucrose, 180 mL of DMF, 42.5 g (0.098 mol) of 1,3-diacetoxy-1,1,3,3-tetramethyldistannoxane, and 50 mL of cyclohexane.

-

Heat the mixture to 90-95°C to dissolve the solids and perform azeotropic dehydration for 3 hours.

-

After the reaction is complete, cool the mixture to 0°C.

-

Slowly add 9.8 g of acetic anhydride dropwise over 20 minutes.

-

Continue stirring the reaction mixture for 3 hours at 0°C.

-

Add 5 mL of water and stir for an additional 30 minutes.

-

Extract the organotin compound with three portions of 80 mL of cyclohexane.

-

The remaining DMF solution containing sucrose-6-acetate can be used directly in the subsequent chlorination step. High-performance liquid chromatography (HPLC) analysis of a similar procedure showed a content of 87.0% sucrose-6-acetate, 3.5% residual sucrose, and 9.5% other monoesters and polyesters.[6]

Chemical Synthesis: Orthoester Method

This protocol is adapted from a method described for the synthesis of sucralose.[7][8]

Materials:

-

Sucrose

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid (p-TsOH)

-

Distilled water

-

tert-Butylamine

-

Ethyl acetate

-

Methanol

Procedure:

-

Dissolve 25.0 g of sucrose in 100 mL of anhydrous DMF in a reaction flask with stirring at room temperature.

-

Slowly add 10.5 mL of trimethyl orthoacetate dropwise to the mixture.

-

Add 0.15 g of p-TsOH to the reaction mixture and continue stirring for 2.5 hours.

-

Add 10 mL of distilled water and allow the reaction to proceed for another 40 minutes.

-

Add tert-butylamine to the mixture and continue stirring for 1.5 hours to convert the 4-acetate isomer to the 6-acetate.

-

Concentrate the reaction mixture to remove the solvent.

-

Add ethyl acetate and methanol to the residue and stir to induce crystallization.

-

Filter the resulting solid, wash with a suitable solvent, and dry to obtain sucrose-6-acetate.

Enzymatic Synthesis: Immobilized Fructosyltransferase

This protocol is based on the enzymatic synthesis of sucrose-6-acetate using an immobilized fructosyltransferase.[2][3][4][5]

Materials:

-

Sucrose

-

Glucose-6-acetate (g-6-a)

-

Immobilized Fructosyltransferase (IFTase) from Aspergillus sp. GX-0010

-

Buffer solution (pH 6.5)

Procedure:

-

Prepare a reaction mixture containing sucrose and glucose-6-acetate in a 2:1 molar ratio in a suitable buffer (pH 6.5).

-

Add the immobilized fructosyltransferase to the substrate solution at a concentration of 35.0 g/L.

-

Incubate the reaction mixture at 50°C for 60 minutes with gentle agitation.

-

After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for reuse.

-

The resulting solution contains sucrose-6-acetate. Under these optimal conditions, a glucose-6-acetate conversion rate of 24.96% was achieved.[3][4]

Purification of this compound

Crude sucrose-6-acetate often contains unreacted sucrose, other sucrose esters, and reaction byproducts. Purification is essential for obtaining a high-purity intermediate for the subsequent chlorination step.

Protocol: Crystallization from Isoamyl Alcohol [12]

-

Take the crude product of sucrose-6-acetate (often a DMF solution).

-

Remove the majority of the DMF by vacuum distillation to obtain a crude syrup.

-

At 20°C, add isoamyl alcohol to the crude syrup. A typical volume ratio of isoamyl alcohol to crude product is 3:1.

-

A large amount of crystals will precipitate.

-

Filter the precipitated crystals.

-

Dry the crystals in a vacuum oven.

-